1H-isoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLEABTNIQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344571 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-69-9 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Isoindole and Its Derivatives
Early Synthetic Approaches to the 1H-Isoindole Core
Early investigations into isoindole synthesis focused on generating the parent compound and its N-substituted forms, often relying on thermal methods or transformations of related heterocyclic systems.
The parent this compound molecule itself is highly reactive and prone to polymerization, making its direct isolation challenging. Historically, the parent isoindole has been synthesized via flash vacuum pyrolysis of N-substituted isoindoline (B1297411) precursors, a method that involves high temperatures to generate the desired compound, which is then captured under cooled conditions epfl.chwikipedia.orgpuneresearch.comwikiwand.com. N-substituted isoindoles, which exhibit greater stability and are easier to handle, can be prepared through various routes. One such approach involves the dehydration of isoindoline N-oxides epfl.chwikipedia.orgpuneresearch.comwikiwand.com. Additionally, isoindoles can be accessed through methods starting from xylylene dibromide (C6H4(CH2Br)2) epfl.chwikipedia.orgpuneresearch.com. More recently, transition metal catalysis has provided efficient pathways, such as the ruthenium(II)-catalyzed cyclization of benzimidates with alkenes, which yields this compound derivatives acs.org. Iodine-mediated cyclization of specific 2-vinylbenzylidenamine derivatives also offers a route to substituted 1H-isoindoles clockss.org.
A significant early strategy for accessing N-substituted isoindoles involves the dehydration of isoindoline N-oxides epfl.chwikipedia.orgpuneresearch.comwikiwand.comchim.it. Isoindole N-oxides, a class of cyclic nitrones, are typically synthesized via methods common to nitrones, including the oxidation of imines and the condensation of carbonyl compounds with hydroxylamines chim.it. For instance, isoindoline N-oxides can be prepared by the oxidation of corresponding isoindolines using reagents like hydrogen peroxide in the presence of sodium tungstate (B81510) (H2O2/Na2WO4) chim.it. Mechanistic studies have shown that the formation of these N-oxides can involve nucleophilic attack followed by water elimination and tautomeric hydrogen shifts chim.it.
Classical Ring-Forming Strategies for this compound Derivatives
Beyond the preparation of the parent structure, numerous classical and modern ring-forming strategies have been developed to construct the diverse array of this compound derivatives. These methods often leverage condensation, cyclization, and precursor-based transformations.
Condensation reactions play a crucial role in building the isoindole framework. For example, the condensation of ene-aldehydes with hydroxylamine (B1172632) is a common method for synthesizing isoindole N-oxides chim.it. Rhodium-catalyzed intermolecular condensation reactions have also been employed to produce isoindole derivatives efficiently wisdomlib.org. In the realm of natural product synthesis, the condensation of L-tryptophan derivatives, catalyzed by specific enzymes, leads to the formation of isoindole frameworks found in complex alkaloids beilstein-journals.orgnih.govbeilstein-journals.org. Furthermore, condensation reactions involving tetraynes and imidazole (B134444) derivatives have been utilized to synthesize fused isoindole-1,3-dione structures rsc.org. Simpler condensation reactions, such as the reaction of phthalic anhydrides with potassium cyanate (B1221674) or sodium thiocyanate (B1210189), provide access to this compound-1,3(2H)-diones clockss.org. Similarly, the use of guanidinium (B1211019) chloride with cyclic anhydrides in polyethylene (B3416737) glycol (PEG-400) in the presence of FeCl3 offers a convenient one-pot synthesis for these dione (B5365651) derivatives researchgate.net.
Cyclization reactions, frequently driven by nucleophilic attack, are central to many isoindole syntheses. These can involve intramolecular processes or multi-component cascade reactions. For instance, ruthenium(II)-catalyzed cyclization of benzimidates with alkenes provides a robust method for synthesizing various this compound derivatives. This methodology typically involves C–H activation, insertion, and subsequent aza-Michael addition acs.org.
Table 1: Ruthenium(II)-Catalyzed Synthesis of 1H-Isoindoles from Benzimidates and Alkenes acs.org
| Benzimidate Substrate | Alkene Substrate | Catalyst/Conditions | Product | Yield (%) |
| 1a | Acrylonitrile 2a | [{RuCl2(p-cymene)}2] (5 mol %), LiOAc, TFE, 75 °C, 16 h | 3aa | 32 |
| 1a | Acrylonitrile 2a | [{RuCl2(p-cymene)}2] (5 mol %), KOAc, TFE, 75 °C, 16 h | 3aa | 48 |
| 1a | Acrylonitrile 2a | [{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h | 3aa | 57 |
| 1b (4-MeO) | Acrylonitrile 2a | [{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h | 3ba | 67 |
| 1c (4-Me) | Acrylonitrile 2a | [{RuCl2(p-cymene)}2] (5 mol %), NaOAc, TFE, 75 °C, 16 h | 3ca | 72 |
Other cyclization strategies include the rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters, which proceeds via nucleophilic attack of the azide (B81097) onto a rhodium carbenoid researchgate.netorganic-chemistry.org. Gold-catalyzed cyclizations of o-alkynylaryl ketoximes and nitrones, involving nucleophilic attack, also lead to isoindoles rsc.org. Palladium-catalyzed cascade reactions, such as those involving isocyanide insertion and intramolecular C-N bond formation, represent another avenue for constructing isoindole scaffolds nih.gov. Furthermore, the reaction of 2-vinylbenzylidenamine derivatives with iodine mediates cyclization to form this compound derivatives, proceeding through an iodoamination pathway clockss.org.
The synthesis of isoindoles can also be achieved through methods that utilize ortho-xylylene derivatives as starting materials. Specifically, xylylene dibromide (C6H4(CH2Br)2) has been identified as a precursor for isoindole synthesis epfl.chwikipedia.orgpuneresearch.com. These approaches typically involve reactions that form the pyrrole (B145914) ring fused to the benzene (B151609) core.
Compound List
this compound
Isoindoline
Isoindole N-oxide
Isoindoline N-oxide
Nitrone
N-Substituted isoindoles
Xylylene dibromide
Benzimidate
Alkene
Acrylonitrile
4-MeO-benzimidate
4-Me-benzimidate
1-Iodomethyl-1H-isoindole derivatives
2-Vinylbenzylidenamine
o-Alkynylaryl ketoximes
Benzyl azides
α-Aryldiazoesters
Phthalic anhydride (B1165640)
Potassium cyanate
Sodium thiocyanate
Guanidinium chloride
this compound-1,3(2H)-dione
Modern Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the isoindole framework is no exception. Various metals, including palladium, ruthenium, and rhodium, have been employed to facilitate key bond-forming events and cyclization pathways.
Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, enabling more atom-economical and step-efficient syntheses of isoindole derivatives.
Enantioselective Synthesis of Chiral 1H-Isoindoles: Palladium(0)-catalyzed C-H functionalization of trifluoroacetimidoyl chlorides with various nucleophiles has been developed to access chiral 1H-isoindoles bearing quaternary stereogenic centers. This methodology often employs chiral phosphine (B1218219) ligands, such as diazaphospholanes or TADDOL-phosphoramidites, to achieve high enantioselectivities. These reactions typically involve the formation of perfluoroalkylated 1H-isoindoles with good to excellent yields thieme-connect.comepfl.chresearchgate.net. For instance, Pd(dba)2 as the catalyst precursor, in conjunction with chiral ligands, has been used to achieve enantioselective desymmetrization of trifluoromethylated precursors epfl.chresearchgate.net.
Synthesis of Isoindole N-Oxides: Palladium-catalyzed C-H functionalization of aldonitrones provides a direct route to isoindole N-oxides. This protocol demonstrates broad functional group tolerance and can yield sterically congested products, which can be further transformed into various isoindoline and isoindole derivatives acs.org. The mechanism is proposed to involve a Heck-type addition to the C=N bond acs.org.
Dehydrogenative C-H Amidation: Palladium catalysts, particularly Pd/C, have been utilized in dehydrogenative C(sp3)–H amidation reactions for the synthesis of isoindolinones. These reactions proceed without the need for stoichiometric oxidants, with H2 being the primary byproduct, highlighting their green chemistry appeal rsc.org.
Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives
| Catalyst System | Substrates | Key Conditions | Yields | Enantioselectivity | References |
| Pd(0) / Chiral Phosphine Ligands | Trifluoroacetimidoyl chlorides, Nucleophiles | Pd(dba)2 (5–10 mol%), Chiral Ligand (10–20 mol%), CsOAc, Toluene, 40 °C | High | High (e.g., >90% ee) | thieme-connect.comepfl.chresearchgate.net |
| Pd-catalyzed C–H Functionalization | Aldonitrones | Various Pd catalysts, specific ligands | Good to High | Not specified | acs.org |
| Pd/C | 2-benzyl-N-mesylbenzamides | Pd/C catalyst, base (20 mol%), no stoichiometric oxidant, H2 evolution | Good | Not specified | rsc.org |
| Pd-catalyzed isocyanide insertion | Aziridines, Isocyanides | Pd catalyst, hydrogen bond promotion | Moderate to Good | Not specified | dntb.gov.uarsc.org |
| Pd-catalyzed desymmetric C–H bond imidoylation | α,α-Diaryl tri- and difluoroethylated isocyanides | Pd catalyst, chiral ligands | High | High | researchgate.net |
Ruthenium catalysts have proven effective in constructing the isoindole core through the cyclization of benzimidates with alkenes.
[4+1] Annulation: Ruthenium(II) catalysts, such as [{RuCl2(p-cymene)}2], facilitate the [4+1] annulation of benzimidates with alkenes. This method allows for the synthesis of various this compound derivatives in moderate to excellent yields and is compatible with a wide range of functionalized and unfunctionalized olefins. The reaction proceeds via C-H activation, insertion, and subsequent aza-Michael addition acs.orgacs.org. Oxidants like NaOAc were found to be effective acs.org.
Redox-Neutral Cyclization: An oxidant-free ruthenium(II)-catalyzed cyclization of benzimidates with alkenes has been reported, liberating hydrogen gas. This approach offers a greener alternative for isoindole synthesis nih.govresearchgate.net.
Synthesis of Isoindolin-1-ones: Ruthenium-catalyzed cyclization of aromatic nitriles with alkenes can stereoselectively yield (Z)-3-methyleneisoindolin-1-ones iitm.ac.in.
Table 2: Ruthenium-Catalyzed Synthesis of this compound Derivatives
| Catalyst System | Substrates | Key Conditions | Yields | Stereoselectivity | References |
| [{RuCl2(p-cymene)}2] / NaOAc | Benzimidates, Alkenes | [{RuCl2(p-cymene)}2] (5 mol %), NaOAc (1.0 equiv), TFE, 75 °C | Moderate to Excellent | Not specified | acs.orgacs.org |
| Ru(II) | Benzimidates, Alkenes | Oxidant-free, room temperature, H2 evolution | Good | Not specified | nih.govresearchgate.net |
| Ru-catalyzed cyclization | Aromatic nitriles, Alkenes | Specific Ru catalysts | Good | Stereoselective | iitm.ac.in |
Rhodium catalysts, particularly rhodium(III), are instrumental in promoting complex cascade reactions, including nitrile trifunctionalization, to construct the isoindole scaffold.
Nitrile Trifunctionalization: Rhodium-catalyzed cascade reactions involving the trifunctionalization of nitriles have been successfully employed to synthesize this compound-containing scaffolds. This process is initiated by the formation of a nitrile ylide from a rhodium vinylcarbene and a nitrile, leading to significant increases in molecular complexity acs.orgfigshare.comresearchgate.net.
Multicomponent Annulation: Rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines provides a one-pot method for constructing isoindole derivatives. This reaction activates multiple C-H and N-H bonds, forming new C-C and C-N bonds rsc.org.
C-H Activation/Annulation: Rh(III)-catalyzed C–H activation/annulation reactions with diazo compounds, such as α-diazo-β-keto compounds or O-acetyl benzohydroxamic acids, are efficient routes to substituted isoindoles and isoindolones rsc.org.
Asymmetric Arylation: Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids allows for the synthesis of chiral spirocycles incorporating the this compound skeleton, achieving high enantioselectivities rsc.org.
Table 3: Rhodium-Catalyzed Synthesis of this compound Derivatives
| Catalyst System | Substrates | Key Conditions | Yields | Enantioselectivity | References |
| Rh-catalyzed cascade | Nitriles | Rh catalyst, vinylcarbene formation | High | Not specified | acs.orgfigshare.comresearchgate.net |
| Rh-catalyzed annulation | Diarylimines, Vinyl ketones, Simple amines | Rh catalyst, Cu oxidant | Good to Very High | Not specified | rsc.org |
| Rh(III)-catalyzed C–H activation/annulation | α-Diazo-β-keto compounds / O-acetyl benzohydroxamic acids, Amides | Rh(III) catalyst, C-H activation, annulation | Up to 93% | Not specified | rsc.org |
| Rh-catalyzed asymmetric arylation | Cyclic N-sulfonyl α-ketimino esters, Arylboronic acids | Rh catalyst, chiral ligands | Excellent | High | rsc.org |
Beyond palladium, ruthenium, and rhodium, other transition metals like cobalt, iridium, and nickel have been employed in various annulation and cycloaddition strategies to access isoindole and related structures.
Cobalt-Catalyzed C-H Functionalization: Cobalt catalysts, in conjunction with pivalic acid, can mediate the oxidative C-H functionalization of benzimidates or NH-benzaldimines with ynamides, yielding 3-aminoisoquinoline derivatives bohrium.com.
Iridium-Catalyzed Cycloaddition: Iridium(III) complexes catalyze [2+2+2] cycloaddition reactions of α,ω-diynes with alkynes, providing access to highly substituted isoindolines rsc.orgresearchgate.netnih.gov. These reactions often proceed under mild, environmentally benign conditions.
Titanium-Mediated Cycloaddition: Titanium-mediated intermolecular [2+2+2] cycloaddition of dipropargyl amine with alkynes has been used for the preparation of isoindoline derivatives rsc.org.
Nickel-Catalyzed Cyclization: Nickel(0) catalysts can mediate the intramolecular cyclization of N-benzoyl aminals, leading to the formation of isoindolinones nih.gov.
Transition Metal-Free Synthetic Protocols for Isoindole-Related Scaffolds
The development of transition metal-free synthetic methods is highly desirable for industrial scalability and environmental sustainability. Several protocols have been established for the synthesis of isoindole-related scaffolds without the use of transition metals.
C-H Alkynylation: Transition metal-free C-H alkynylation of N-alkylisoindoles with bromoalkynes has been achieved through [4+2] cycloaddition, followed by ring-opening, yielding 1,3-dialkynylisoindoles ua.esacs.org.
Visible-Light Mediated Reactions: The use of visible light has enabled metal-free intermolecular Diels-Alder reactions of isoindolines with dienophiles like DMAD or maleimides, proceeding under mild conditions ua.es.
Metal Salt Catalysis: While not strictly transition metal-free, the use of metal salts like FeCl3 in combination with polyethylene glycol (PEG-400) and guanidinium chloride has been reported for the one-pot synthesis of this compound-1,3(2H)-diones researchgate.net.
Microwave-Assisted Cyclization: Metal-free synthesis of phosphonylated isoindoles can be achieved via microwave-assisted 5-exo-dig cyclization of N-allyl amino phosphonates ua.es.
Table 4: Transition Metal-Free Synthesis of Isoindole-Related Scaffolds
| Catalyst/Conditions | Substrates | Key Reaction Type | Product Type | Yields | References |
| None (Visible Light) | Isoindolines, DMAD/Maleimides | Intermolecular Diels-Alder | Isoindoline derivatives | Excellent | ua.es |
| None (Microwave) | N-allyl amino phosphonates | 5-exo-dig cyclization, thieme-connect.comacs.org-alkyl shift | Phosphonylated isoindoles | Good | ua.es |
| None | N-alkylisoindoles, Bromoalkynes | [4+2] cycloaddition, ring opening | 1,3-Dialkynylisoindoles | High | ua.esacs.org |
| FeCl3 / PEG-400 / Guanidinium Chloride | Cyclic anhydrides, Schiff bases | One-pot cyclization | This compound-1,3(2H)-diones | Good to High | researchgate.net |
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral isoindole derivatives is of paramount importance, particularly for pharmaceutical applications. Several strategies have been developed to control stereochemistry during the formation of the isoindole core.
Chiral Palladium Catalysis: As mentioned in Section 2.3.1, palladium-catalyzed C-H functionalization using chiral ligands is a key strategy for accessing enantiomerically enriched 1H-isoindoles, especially those bearing quaternary stereogenic centers thieme-connect.comepfl.chresearchgate.net.
Rhodium-Catalyzed Asymmetric Arylation: The rhodium-catalyzed asymmetric arylation of α-ketimino esters allows for the construction of chiral spirocycles containing the isoindole skeleton with high enantioselectivity rsc.org.
Stereoselective Cycloadditions: Highly stereoselective synthesis of isoindole derivatives has been achieved through reactions such as the [2π+2π] cycloaddition of imines to ketenes, yielding trans-β-lactam substituted isoindoles thieme-connect.comthieme-connect.com.
Ruthenium-Catalyzed Stereoselective Synthesis: Ruthenium-catalyzed cyclization of aromatic nitriles with alkenes can lead to stereoselective formation of (Z)-3-methyleneisoindolin-1-ones iitm.ac.in.
Cesium Carbonate Catalyzed Annulation: A Cs2CO3-catalyzed formal [5+2] annulation reaction has been reported for the stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives acs.org.
Table 5: Stereoselective and Enantioselective Synthesis of this compound Derivatives
| Catalyst/Method | Substrates | Key Reaction Type | Product Type | Stereoselectivity | References |
| Pd(0) / Chiral Ligands | Trifluoroacetimidoyl chlorides | Enantioselective C–H functionalization | Chiral 1H-isoindoles with quaternary centers | High | thieme-connect.comepfl.chresearchgate.net |
| Rh-catalyzed asymmetric arylation | Cyclic N-sulfonyl α-ketimino esters, Arylboronic acids | Asymmetric arylation | Chiral spirocycles with this compound skeletons | High | rsc.org |
| [2π+2π] cycloaddition | Imines, Ketene | Stereoselective cycloaddition | Isoindole derivatives with azetidinone ring | High (trans-β-lactams) | thieme-connect.comthieme-connect.com |
| Ru-catalyzed cyclization | Aromatic nitriles, Alkenes | Stereoselective cyclization | (Z)-3-methyleneisoindolin-1-ones | Stereoselective | iitm.ac.in |
| Cs2CO3-catalyzed annulation | 2-(2-Hydroxyphenyl)isoindoline-1,3-dione, Allenoates | Formal [5+2] annulation | Benzooxazepino[5,4-a]isoindolone derivatives | High | acs.org |
| Pd-catalyzed desymmetric C–H bond imidoylation | α,α-Diaryl tri- and difluoroethylated isocyanides | Desymmetric C–H bond imidoylation | Chiral 1H-isoindoles with fluoroalkylated centers | High | researchgate.net |
Compound List
this compound
Isoindoline
Isoindolinone
Isoindole N-oxide
Trifluoromethyl-substituted 1H-isoindoles
Benzimidates
Alkenes
Nitriles
Aldonitrones
Trifluoroacetimidoyl chlorides
Diarylimines
Vinyl ketones
Simple amines
O-acetyl benzohydroxamic acids
Diazo compounds
Aziridines
Isocyanides
Maleimides
Ynamides
Conjugated enynes
Phthalic anhydride
Carboxylic acids
Anhydrides
Carboxamides
Benzamides
Cyclic anhydrides
Schiff bases
Cyclic imides
Guanidinium chloride
Polyethylene glycol (PEG-400)
FeCl3
Bromoalkynes
DMAD (Dimethyl acetylenedicarboxylate)
N-allyl amino phosphonates
N-alkylisoindoles
Arylboronic acids
Olefins
Aryl halides
Ynamines
One-Pot and Cascade Methodologies for Enhanced Molecular Complexity
The development of one-pot and cascade reactions has revolutionized organic synthesis by enabling the construction of complex molecules from simple precursors in a single operation, thereby improving efficiency, reducing waste, and saving time. Several strategies have been devised for the synthesis of isoindole derivatives utilizing these methodologies.
Cascade Cyclization and Cross-Coupling: Transition metal catalysis, particularly palladium and rhodium, has been instrumental in developing cascade reactions for isoindole synthesis. For instance, palladium-catalyzed cascade reactions involving isocyanides and amide precursors, synthesized via Ugi multicomponent reactions, have provided access to diverse isoquinolin-1(2H)-one derivatives acs.org. Similarly, rhodium(III)-catalyzed C–H activation and spiroannulation reactions have been employed for the synthesis of spirocyclic isoindole N-oxides rsc.orgresearchgate.net. Cascade cyclizations of 2-acylbenzoic acids with amines have also yielded isoindoloisoquinoline and benzoindolizinoindole derivatives in a one-pot, metal-free manner researchgate.net.
Multicomponent Reactions (MCRs): Multicomponent reactions, which combine three or more reactants in a single pot to form a product, are highly efficient for building molecular complexity. Scandium(III) triflate-catalyzed three-component Strecker/Lactamization cascade reactions have been utilized for the one-pot synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives from methyl 2-formylbenzoate, TMSCN, and amines researchgate.net. A quadruple cascade protocol has also been developed for the one-pot synthesis of fully-substituted hexahydroisoindolinones from readily available starting materials d-nb.info.
Domino Reactions: Domino or cascade reactions, where a sequence of reactions occurs in situ without isolation of intermediates, are crucial for efficient synthesis. A hexadehydro-Diels–Alder domino reaction of substituted tetraynes with imidazole derivatives has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones rsc.org. Electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes offers a facile route to 1H-isoindoliums polyu.edu.hk.
Table 1: Representative One-Pot and Cascade Methodologies for Isoindole Derivatives
| Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Product Class | Citation(s) |
| Cascade Cyclization | 2-Acylbenzoic acids, Amines | Metal-free | One-pot | Isoindoloisoquinoline, Benzoindolizinoindole derivatives | researchgate.net |
| Three-Component Cascade | Methyl 2-formylbenzoate, TMSCN, Amines | Sc(OTf)₃ | One-pot, Room temperature | N-Substituted 3-oxoisoindoline-1-carbonitrile derivatives | researchgate.net |
| Quadruple Cascade | Various substrates | Bifunctional tertiary amine-thioureas | One-pot | Fully-substituted hexahydroisoindolinones | d-nb.info |
| C–H Activation/Spiroannulation | Oximes, Benzoic acids, 1-diazonaphthelen-2(1H)-ones | Rh(III) | Oxidative, Mild conditions | Spirocyclic isoindole N-oxides | rsc.orgresearchgate.net |
| HDDA Domino Reaction | Substituted tetraynes, Imidazoles | None (oxygen coupling) | One-pot | Fused multifunctionalized isoindole-1,3-diones | rsc.org |
| Cascade Cyclization/Iodination | Propargylamine-based 1,6-diynes | Iodine (I₂) or ICl | Mild conditions | 1H-Isoindoliums | polyu.edu.hk |
| Pd-catalyzed Cascade | Isocyanides, Ugi-MCR synthesized amide precursors | Pd catalyst (ligand-free) | Tandem isocyanide insertion/cyclization | Isoquinolin-1(2H)-one derivatives | acs.org |
Specific Synthetic Strategies for Key this compound Derivative Classes
This compound-1,3(2H)-dione (Phthalimide) Syntheses and Derivatizations
Phthalimide, chemically known as this compound-1,3(2H)-dione, is a fundamental building block in organic synthesis. Its synthesis is typically achieved through straightforward methods, and it serves as a versatile precursor for numerous derivatives.
Synthesis of Phthalimide: The most common and classical method for synthesizing phthalimide involves the reaction of phthalic anhydride with ammonia (B1221849) or ammonium (B1175870) salts. This process can be carried out by heating phthalic anhydride with aqueous ammonia or ammonium carbonate metoree.comtestbook.comwikipedia.org. Alternatively, phthalic acid can be heated with ammonia or ammonium carbonate to form phthalimide wikipedia.org. These reactions are generally high-yielding and employ readily available starting materials.
Derivatization of Phthalimide: Phthalimides are widely used as protective groups for primary amines via the Gabriel synthesis . In this method, phthalimide is first deprotonated with a base (e.g., potassium carbonate or hydroxide) to form potassium phthalimide, which then undergoes nucleophilic substitution with an alkyl halide to yield an N-alkylphthalimide metoree.comwikipedia.orgactascientific.comorganic-chemistry.org. Subsequent cleavage of the N-alkylphthalimide, typically using hydrazine (B178648) or aqueous base, liberates the primary amine metoree.comwikipedia.orgorganic-chemistry.org. This strategy is highly effective for synthesizing primary amines while avoiding over-alkylation metoree.comactascientific.com.
Beyond the Gabriel synthesis, phthalimide derivatives can be synthesized and functionalized through various other routes:
Metal-Catalyzed Syntheses: Transition metal catalysis, including palladium and copper, facilitates the synthesis of N-aryl phthalimides through carbonylative cyclization of aromatic amides or ortho-dihaloarenes/ortho-haloarenes rsc.orgrsc.orgpharmainfo.inresearchgate.net. Metal-free and organocatalytic strategies have also been developed for N-aryl phthalimide synthesis rsc.orgrsc.orgresearchgate.net.
Condensation Reactions: The condensation of 2-formylbenzoic acids with amines, followed by cyclization, can lead to isoindolinone derivatives, which are related to phthalimides researchgate.net.
Oxidative Cyclization: Bromine-mediated oxidative intramolecular cyclization of intermediate compounds derived from phthalic anhydride has been used to form phthalimide-containing heterocyclic systems uobaghdad.edu.iq.
Table 2: Synthesis and Derivatization of Phthalimides
| Method | Starting Materials | Reagents/Catalysts | Product Class | Citation(s) |
| Synthesis: | ||||
| Thermal condensation with ammonia | Phthalic anhydride, Alcoholic ammonia | Heat | Phthalimide | testbook.comwikipedia.org |
| Reaction with ammonium salts | Phthalic anhydride, Ammonium carbonate or Urea | Heat | Phthalimide | metoree.comwikipedia.org |
| Derivatization (Gabriel Synthesis): | ||||
| N-Alkylation of potassium phthalimide | Potassium phthalimide, Alkyl halides | Base (e.g., K₂CO₃) | N-Alkylphthalimides | metoree.comactascientific.comorganic-chemistry.org |
| Deprotection of N-alkylphthalimides | N-Alkylphthalimides | Hydrazine, Aqueous base | Primary amines | metoree.comwikipedia.orgorganic-chemistry.org |
| Other Syntheses/Derivatizations: | ||||
| Pd-catalyzed Carbonylative Cyclization | ortho-Dihaloarenes/ortho-haloarenes, Amines | Pd catalyst | N-Arylphthalimides | rsc.orgrsc.org |
| Condensation of 2-formylbenzoic acid derivatives with amines | 2-Formylbenzoic acid derivatives, Amines, TMSCN | Sc(OTf)₃ | 3-Oxoisoindoline-1-carbonitrile derivatives | researchgate.net |
| Oxidative Intramolecular Cyclization | Intermediate from 4-aminobenzaldehyde (B1209532) and phthalic anhydride | Bromine, Sodium acetate | Phthalimide-containing heterocycles | uobaghdad.edu.iq |
Synthesis of this compound N-Oxides
Isoindole N-oxides are cyclic nitrones derived from isoindoles. Their synthesis can be achieved through several methods, often involving oxidation or condensation reactions.
Oxidation of Isoindolines: A general method involves the oxidation of isoindolines using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate chim.it.
Condensation Reactions: Similar to other nitrones, isoindole N-oxides can be prepared by the condensation of carbonyl compounds with hydroxylamines chim.it.
Transition Metal-Catalyzed Reactions: Rhodium and palladium catalysis have enabled novel routes, including C–H functionalization of aldonitrones, to construct the isoindole N-oxide ring system researchgate.netchim.it. For example, Rh(III)-catalyzed reactions involving oximes and benzoic acids with specific coupling reagents can yield spirocyclic isoindole N-oxides rsc.org. Palladium-catalyzed desymmetric C–H bond imidoylation of α,α-diaryl tri- and difluoroethylated isocyanides provides access to perfluoroalkylated 1H-isoindoles researchgate.net.
Table 3: Synthesis of this compound N-Oxides
| Method | Starting Materials | Reagents/Catalysts | Product Class | Citation(s) |
| Oxidation of Isoindolines | Isoindolines | H₂O₂/Na₂WO₄ | Isoindole N-oxides | chim.it |
| Condensation of Carbonyls with Hydroxylamines | Carbonyl compounds, Hydroxylamines | Various | Isoindole N-oxides | chim.it |
| Pd-catalyzed C–H Functionalization of Aldonitrones | Aldonitrones | Pd catalyst | Isoindole N-oxides | researchgate.net |
| Rh(III)-catalyzed Spiroannulation | Oximes, Benzoic acids, 1-diazonaphthelen-2(1H)-ones | Rh(III) | Spirocyclic isoindole N-oxides | rsc.org |
Preparation of Reduced this compound Systems (Isoindolines)
Isoindolines, the fully reduced form of the isoindole family (2,3-dihydro-1H-isoindole), are important structural motifs found in various pharmaceuticals and natural products. Their synthesis can be achieved through several pathways:
Reduction of Isoindoles or Isoindoline Precursors: Isoindolines can be prepared by the reduction of isoindoles, although the parent isoindole is often unstable. More commonly, isoindoline frameworks are constructed from precursors that can cyclize to form the reduced ring system. For example, the reduction of phthalimides with strong reducing agents like LiAlH₄ can lead to isoindoline intermediates mdpi.com.
Cyclization Reactions: Various cyclization strategies are employed:
Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides isoindolines organic-chemistry.org.
C–H Amination: Direct δ-amination of sp³ C–H bonds using iodine as an oxidant under transition-metal-free conditions can yield isoindolines organic-chemistry.org.
[3+2] Cycloaddition: Cycloaddition of azomethine ylides to quinones in the presence of catalysts is another route to isoindolines wikipedia.org.
Ring Closure of Functionalized Benzene Derivatives: Reactions involving substituted benzene rings with appropriate nitrogen-containing functionalities can lead to isoindoline formation. For instance, the reaction of 2-carboxybenzaldehyde (B143210) with amines under reductive conditions can yield isoindolinones, which are closely related organic-chemistry.org.
From Phthalic Anhydride and Ammonia: While primarily leading to phthalimides, reactions involving phthalic anhydride and ammonia can, under specific conditions or subsequent transformations, lead to isoindoline structures ontosight.ai.
Table 4: Synthesis of Isoindolines
| Method | Starting Materials | Reagents/Catalysts | Product Class | Citation(s) |
| Reduction of Phthalimides | N-alkylated phthalimides | LiAlH₄ | Isoindoline | mdpi.com |
| Intramolecular Hydroamination | 2-Alkenylarylethylamine derivatives | Acid catalyst | Isoindolines | organic-chemistry.org |
| C–H Amination | Various substrates | I₂ (oxidant), Transition-metal-free | Isoindolines | organic-chemistry.org |
| [3+2] Cycloaddition | Azomethine ylides, Quinones | Catalysts | Isoindolines | wikipedia.org |
| Reductive C-N Coupling/Amidation | 2-Carboxybenzaldehyde, Amines | Pt nanowires, H₂ | Isoindolinones | organic-chemistry.org |
| Dehydration of Isoindoline N-Oxides | Isoindoline N-oxides | Dehydrating agent | N-Substituted Isoindoles | wikipedia.org |
| Reaction of xylylene dibromide | Xylylene dibromide | Various methods | N-Substituted Isoindoles | wikipedia.org |
Compound List:
this compound
Isoindole N-Oxides
Isoindoline
Phthalimide (this compound-1,3(2H)-dione)
Isoindolinone (1,3-dihydro-2H-isoindole-1-one)
Isoindolobenzoxazinone
Isoindoloquinazolinone
Isoquinolin-1(2H)-one
3-Oxoisoindoline-1-carbonitrile
Hexahydroisoindolinones
1H-Isoindoliums
N-Alkylphthalimides
N-Arylphthalimides
Reactivity and Reaction Mechanisms of 1h Isoindole Systems
Reactivity of Specific 1H-Isoindole Derivatives
The reactivity of the this compound core is significantly influenced by the nature and position of its substituents. This section explores the distinct chemical behaviors of two important classes of derivatives: this compound N-oxides and this compound-1,3(2H)-diones.
Reactivity of this compound N-Oxides (e.g., Nucleophilic Addition, Reduction, Cycloaddition)
This compound-2-oxides, commonly referred to as isoindole N-oxides, are heterocyclic compounds that are formally derived from the oxidation of the imine nitrogen in this compound. chim.it These molecules are best described as cyclic nitrones, a classification that dictates their primary modes of reactivity. chim.it The five-membered heterocyclic ring in these N-oxides is not aromatic, and the system's stability often relies on disubstitution at the C1 position, which locks the molecule in the this compound N-oxide form. chim.it
Nucleophilic Addition As is characteristic of nitrones, isoindole N-oxides are susceptible to nucleophilic addition at the C1 position. chim.it The electrophilic nature of the carbon atom in the C=N-O moiety facilitates attack by various nucleophiles. This reaction is a fundamental pathway for the functionalization of the isoindole N-oxide skeleton, leading to the formation of N-hydroxyisoindoline derivatives.
Reduction The nitrone functionality in this compound N-oxides can be reduced under various conditions, leading to a range of products depending on the reducing agent and substrate structure. chim.it
Complete Reduction: Catalytic hydrogenation, for instance using Palladium on carbon (Pd/C) in an acidic medium like HCl/MeOH, can lead to the complete reduction of the nitrone group. chim.it
Partial Reduction: Treatment with milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) can result in the partial reduction of the nitrone to a cyclic hydroxylamine (B1172632) (an N-hydroxyisoindoline). chim.it
Deoxygenation: The N-oxide can be deoxygenated to the corresponding imine (a this compound). This transformation can be achieved using reagents like a combination of samarium and cobalt(II) chloride hexahydrate, which may also cause isomerization of a double bond into a more conjugated position. chim.it A more general and sustainable method for deoxygenating heterocyclic N-oxides involves using iodide as a catalyst regenerated by formic acid. rsc.org
Table 1: Summary of Reduction Reactions of this compound N-Oxides
| Reaction Type | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Complete Reduction | Pd/C, HCl/MeOH | Fully reduced heterocycle | chim.it |
| Partial Reduction | NaBH₃CN, HCl/MeOH | N-Hydroxyisoindoline | chim.it |
| Deoxygenation | Sm, CoCl₂·6H₂O | Enamine/Imine | chim.it |
| Deoxygenation | Iodide, Formic Acid | N-Heterocycle (deoxygenated) | rsc.org |
Cycloaddition Isoindole N-oxides can participate in cycloaddition reactions, acting as 1,3-dipoles. A significant application of this reactivity is in transition metal-catalyzed C-H activation followed by an intramolecular dipolar cycloaddition. chim.it For example, the nitrone moiety can act as a directing group in Rh(III)- or Co(III)-catalyzed reactions, enabling C-H activation and subsequent annulation to form complex polycyclic structures. chim.it Another key reaction is the [4+1] spiroannulation, where C-H activation of oximes with a rhodium(III) catalyst and coupling with reagents like 1-diazonaphthelen-2(1H)-ones leads to the formation of spirocyclic isoindole N-oxides. rsc.org These reactions are powerful methods for constructing intricate molecular architectures from simpler precursors.
Reaction Pathways of this compound-1,3(2H)-dione Derivatives
This compound-1,3(2H)-dione, widely known as phthalimide (B116566), and its derivatives are a cornerstone of synthetic organic chemistry. beilstein-journals.org The reactivity of the phthalimide system is dominated by the acidic N-H proton and the electrophilic nature of the two carbonyl carbons. smolecule.com
The most prominent reaction pathway for phthalimide is its use in the Gabriel Synthesis to produce primary amines. chemcess.comorganic-chemistry.org This sequence involves:
Deprotonation: Phthalimide is deprotonated by a base, such as potassium hydroxide (B78521) (KOH), to form a nucleophilic potassium phthalimide salt. chemcess.com
N-Alkylation: The phthalimide anion undergoes nucleophilic substitution with an alkyl halide (RX) to yield an N-alkylphthalimide. chemcess.com
Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (B178648) (hydrazinolysis), which forms the stable phthalhydrazide (B32825) byproduct. chemcess.com
Another important set of reactions involves the formation of N-halo derivatives . Phthalimide reacts with bases to create water-soluble salts, which can then be treated with halogens (Cl₂, Br₂, I₂) to produce N-chloro-, N-bromo-, or N-iodophthalimides. chemcess.com These N-halo compounds can undergo Hofmann degradation upon heating to yield anthranilic acid or isatoic anhydride (B1165640). chemcess.com
The phthalimide skeleton can also be synthesized and modified through various other pathways:
Condensation Reactions: The most fundamental synthesis involves the condensation of phthalic anhydride with ammonia (B1221849) or a primary amine, often at high temperatures or with a catalyst. chemcess.compharmainfo.in
Multicomponent Reactions: Modern methods include transition-metal-free multicomponent reactions involving arynes, isocyanides, and CO₂ to form N-substituted phthalimides. organic-chemistry.org Palladium-catalyzed three-component reactions of an ortho-dihaloarene, an amine, and carbon monoxide also yield N-substituted phthalimides. rsc.org
Cycloaddition Reactions: Specific derivatives, such as N-allyl substituted isoindole-1,3-diones, can undergo 1,3-dipolar cycloaddition reactions with dipoles like nitrones and nitrile oxides. researchgate.net These reactions typically occur at the N-allyl double bond, leading to the synthesis of complex heterocyclic systems like isoxazolidines. researchgate.net
The reactivity of the dione (B5365651) structure also allows for nucleophilic addition and cyclization reactions, which can lead to a diverse array of more complex molecules. smolecule.com
Table 2: Key Reaction Pathways of this compound-1,3(2H)-dione (Phthalimide)
| Reaction Pathway | Reactants | Key Intermediates/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Gabriel Synthesis | Phthalimide, Alkyl Halide | Potassium Phthalimide, Hydrazine | Primary Amine | chemcess.comorganic-chemistry.org |
| Halogenation | Phthalimide, Halogen | N-Halophthalimide | N-Halophthalimide | chemcess.com |
| Hofmann Degradation | N-Halophthalimide | Heat | Anthranilic Acid | chemcess.com |
| Condensation | Phthalic Anhydride, Amine | - | N-Substituted Phthalimide | pharmainfo.in |
| 1,3-Dipolar Cycloaddition | N-allyl-isoindole-1,3-dione, Nitrone | - | Isoxazolidine | researchgate.net |
Computational and Theoretical Investigations of 1h Isoindole
Quantum Chemical Analysis of Electronic Structure and Aromaticity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of 1H-isoindole. These studies aim to map electron density distribution, determine bond lengths and angles, and quantify aromaticity. Comparative analyses with related heterocycles like indole (B1671886) and indolizine (B1195054) reveal how the fusion pattern influences electronic delocalization and stability . DFT calculations suggest that while the benzene (B151609) ring retains aromatic character, the isoindole system exhibits bond length alternation, indicative of a partial quinonoid character . The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for assessing chemical stability and predicting electronic transitions researchgate.netresearchgate.net. Furthermore, analyses of molecular orbital distributions and electrostatic potential mapping help identify regions of nucleophilic and electrophilic reactivity, crucial for understanding reaction pathways semanticscholar.org.
Table 1: Key Electronic Structure Descriptors for Isoindole Systems
| Property / Compound | HOMO-LUMO Gap (eV) | Aromaticity Index (e.g., NICS) | Notes on Electron Distribution | Reference |
| This compound (predicted) | Varies by method | Varies by method | Electron density delocalized across fused rings; partial quinonoid character | researchgate.net |
| Indole (for comparison) | Varies by method | Higher than isoindole | More uniformly aromatic | |
| Indolizine (for comparison) | Varies by method | Lower than isoindole | Different fusion pattern affects electron distribution | |
| 2-chloro-1H-isoindole-1,3(2H)-dione | Varies by method | Varies by method | Charge distribution affected by substituents | researchgate.netresearchgate.net |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is extensively utilized to elucidate reaction mechanisms involving this compound and its derivatives. These studies focus on identifying reaction pathways, characterizing intermediates, and determining the geometries and energies of transition states. For instance, DFT calculations have been employed to analyze rhodium-catalyzed cascade reactions, revealing detailed steps, including carbene formation, cyclization, and proton-catalyzed ring contractions, with specific transition states and energy barriers quantified acs.orgacs.orgresearchgate.net. The tautomeric equilibrium between this compound and 2H-isoindole has also been investigated using DFT, with calculations indicating a relatively small energy barrier (+3.4 kJ/mol) for the conversion from 2H- to this compound, suggesting the accessibility and potential instability of the 1H-tautomer . DFT is also used to rationalize regioselectivity in reactions, such as epoxide ring-opening, by optimizing minimum and transition state structures in specific solvent models ahievran.edu.trnih.gov.
Table 2: DFT-Calculated Reaction Energetics
| Reaction Type / Step | Calculated Barrier (kcal/mol) | Method/Level of Theory | Notes | Reference |
| 2H-Isoindole to this compound Tautomerization | +3.4 | DF-M06L/def2-TZVPP | Small barrier indicates accessibility of 1H-tautomer. | |
| Rh-catalyzed carbene formation (TS-AB) | 14.4 | DFT | Step in nitrile trifunctionalization cascade. | acs.orgresearchgate.net |
| Rh-catalyzed 1,5-H shift (TS-LM) | 14.1 | DFT | Step in isoindole formation cascade, recovering aromaticity. | acs.orgresearchgate.net |
| Nucleophilic attack of Cu-triazolide to azide (B81097) (TS1) | ~0.5 lower than alternative | DFT | Rate-determining step in a 1,3-dipolar cycloaddition. | nih.gov |
Conformational Analysis and Intermolecular Interactions
Computational methods are employed to explore the conformational landscape of isoindole derivatives and understand their intermolecular interactions, which are critical for crystal packing, self-assembly, and molecular recognition. DFT calculations have been used to model dimeric and trimeric structures, providing insights into hydrogen bond formation energetics, with calculated binding energies for carboxylic acid dimers typically ranging from 40 to 80 kJ/mol . Hirshfeld surface analysis is a valuable tool for quantifying the contributions of different non-covalent interactions, such as H···H and C···H/H···C contacts, to crystal packing researchgate.net. Studies have also investigated the influence of hydrogen bonding on π–π stacking interactions, suggesting that hydrogen bonds can enhance π depletion, thereby strengthening π–π stacking rsc.org. Specific π–π stacking interactions have been characterized by centroid-centroid separations, for example, around 3.631 Å iucr.org. The stabilization of crystal structures through N-H···O hydrogen bonds and π···π stacking has also been noted for specific isoindole derivatives semanticscholar.org.
Table 3: Intermolecular Interaction Analysis
| Interaction Type | Characteristic Distance / Energy Range | Computational Method / Analysis | Notes | Reference |
| Hydrogen Bonding (dimers) | 40-80 kJ/mol | DFT | Energetics of association; crucial for molecular aggregation. | |
| π–π Stacking (inter-ring) | ~3.631 Å | X-ray Crystallography | Stabilizes crystal packing; affected by substituent electronic properties. | iucr.org |
| N-H···O Hydrogen Bonds | Stabilizing | X-ray Crystallography | Observed in crystal structures, contributing to molecular configuration. | semanticscholar.org |
| H···H contacts in crystals | 41.8% contribution | Hirshfeld Surface Analysis | Significant contributor to crystal packing. | researchgate.net |
| C···H/H···C contacts in crystals | 39.9% contribution | Hirshfeld Surface Analysis | Significant contributor to crystal packing. | researchgate.net |
Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound and its derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to compute vibrational frequencies for IR and Raman spectroscopy, molecular structures, and electronic absorption spectra via Time-Dependent DFT (TD-DFT) researchgate.netaip.orgniscpr.res.in. Predicted IR spectra typically show characteristic carbonyl (C=O) stretching modes in the range of 1700-1800 cm⁻¹, with specific values varying based on substituents and computational parameters researchgate.netaip.orgniscpr.res.in. ¹H and ¹³C NMR chemical shifts can also be computationally predicted, aiding in the characterization of synthesized compounds semanticscholar.orgmdpi.comnih.govniscpr.res.innih.gov. The HOMO-LUMO energy gap derived from DFT calculations is directly correlated with UV-Vis absorption characteristics, providing insights into electronic excitation processes researchgate.net.
Table 4: Predicted Spectroscopic Properties
| Spectroscopic Technique | Property / Mode | Calculated Value (cm⁻¹) / Shift (ppm) | Method/Level of Theory | Notes | Reference |
| IR Spectroscopy | C=O Stretching (asymmetric) | ~1787 | B3LYP/6-311++G(d,p) | Values vary; indicative of the imide functionality. | researchgate.netniscpr.res.in |
| IR Spectroscopy | C=O Stretching (symmetric) | ~1704 | B3LYP/6-311++G(d,p) | Values vary; indicative of the imide functionality. | researchgate.netniscpr.res.in |
| ¹H NMR | Aromatic Protons | ~7.6–7.8 | Predicted | Characteristic shifts for the isoindole aromatic system. | |
| ¹H NMR | Methylene (B1212753) Protons | ~3.5–4.0 | Predicted | Characteristic shifts for methylene groups in side chains. | |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Varies by substituent | TD-DFT | Correlated with HOMO-LUMO gap; provides insight into electronic transitions. | researchgate.net |
Structure-Reactivity Relationship Modeling
Computational studies are crucial for establishing structure-reactivity relationships (SAR) in isoindole chemistry. By analyzing how structural modifications affect electronic properties and reaction outcomes, researchers can predict and tune reactivity. For example, DFT calculations can reveal how electron-donating or electron-withdrawing groups influence reaction yields and regioselectivity acs.orgniscpr.res.in. Analysis of Mulliken charges, HOMO/LUMO energies, and electrophilicity indices provides quantitative descriptors of a molecule's reactivity towards specific reagents or reaction conditions researchgate.netresearchgate.net. Natural Bond Orbital (NBO) analysis can further elucidate electron density transfer and conjugative interactions, offering deeper insights into the electronic basis of reactivity niscpr.res.in.
Molecular Docking and Binding Interaction Studies (Focus on Methodology and Chemical Insights)
Molecular docking is a powerful computational tool used to predict the binding affinity and mode of interaction between a ligand (e.g., an isoindole derivative) and a biological target, such as an enzyme or receptor. Methodologies typically involve optimizing ligand geometries using DFT or molecular mechanics, followed by docking simulations using software like AutoDock, GROMACS, or MOE mdpi.comniscpr.res.inmdpi.comtechscience.com. The chemical insights gained include identifying key binding interactions, such as hydrogen bonds (with distances often in the range of 2.0-3.0 Å), π–π stacking, hydrophobic interactions, and cation-π interactions, which are crucial for understanding biological activity semanticscholar.orgmdpi.commdpi.comresearchgate.net. Binding free energies (ΔG) or inhibition constants (Kᵢ) are often calculated to quantify binding strength mdpi.comjmchemsci.com. These computational studies guide the rational design of molecules with enhanced target affinity and specificity.
Table 5: Molecular Docking Interaction Details
| Interaction Type | Typical Distance / Energy Metric | Computational Method / Software | Target Relevance | Reference |
| Hydrogen Bond | 2.0–3.0 Å | Docking simulations, DFT | Crucial for specific binding to active sites (e.g., Ser530, Arg120, Tyr355). | mdpi.commdpi.com |
| π–π Stacking | Varies | Docking simulations | Stabilizes binding through aromatic ring interactions (e.g., with Phe160). | semanticscholar.orgresearchgate.net |
| Hydrophobic Interactions | Varies | Docking simulations | Important for overall binding affinity within hydrophobic pockets. | mdpi.commdpi.com |
| Binding Free Energy | ΔG, Kᵢ | MM-PBSA, Docking scoring | Quantifies binding strength; guides lead optimization. | mdpi.comtechscience.comjmchemsci.com |
Compound List:
this compound
2H-isoindole
Indole
Indolizine
Isoindole derivatives (general class)
Isoindoline (B1297411) derivatives (general class)
2-chloro-1H-isoindole-1,3(2H)-dione
2-methyl-1H-isoindole-1,3(2H)-dione
2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione
1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones
2-(4-ethoxyphenyl)isoindoline-1,3-dione
2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[this compound-1,3(2H)-dione]
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione
2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Advanced Applications of 1h Isoindole and Its Derivatives in Chemical Science
Materials Chemistry Applications
The inherent properties of the 1H-isoindole framework, such as its planarity, aromaticity, and tunable electronic nature, make it an exceptional candidate for the development of novel organic materials. Researchers have successfully incorporated this motif into materials designed for electronic devices, complex macromolecular structures, and sensitive chemical sensors.
Design and Synthesis of Organic Electronic Materials (e.g., OLEDs, Semiconductors)
The development of efficient and stable organic electronic materials is a cornerstone of next-generation display and lighting technologies. Derivatives of this compound have been identified as promising components in this arena, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
A notable example is the highly phenylated isoindole derivative, 1,3,4,5,6,7-hexaphenyl-2-{3'-(9-ethylcarbazolyl)}-isoindole (HPCzI) . researchgate.net This compound was synthesized to serve as a thermally stable HTM. Its bulky, propeller-like structure, resulting from the numerous phenyl substituents, provides good film-forming properties via thermal evaporation and ensures high thermal stability, with a melting point of 311.5 °C. researchgate.net In a double-layered OLED device with the configuration ITO/HPCzI/AlQ3/MgAg, HPCzI demonstrated effective hole-transporting capabilities. The device emitted green light originating from the AlQ3 layer, confirming that HPCzI functions efficiently as an HTM, transporting holes to the emissive layer. At a driving voltage of 8.8 V, the device achieved a current density of 20 mA/cm². researchgate.net
Furthermore, research into various substituted 1H-isoindoles has highlighted their potential as semiconductor materials. By modifying the substituents on the isoindole core, their optical and electronic properties, such as the absorbance band edge and optical band gap, can be precisely tuned. acs.orgacgpubs.org For instance, a series of isoindole-1,3-dione compounds were synthesized and their optical parameters investigated, revealing optical band gaps ranging from 3.733 to 4.026 eV, which positions them as potential dielectric or semiconductor materials. acgpubs.org The ability to systematically alter the electronic structure through synthesis makes the this compound scaffold a versatile platform for creating tailor-made organic semiconductors. acs.org
Construction of Polymeric and Supramolecular Architectures
The rigid and predictable geometry of this compound derivatives makes them excellent building blocks for constructing complex, well-defined polymeric and supramolecular structures. The phthalimide (B116566) moiety, in particular, is frequently used in polymer science and for creating self-assembling systems. mdpi.comresearchgate.net
An innovative approach involves the synthesis of soluble polysilsesquioxanes bearing phthalimide side-groups. One such polymer was created through the hydrolytic polycondensation of 2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione . In aqueous solutions, these macromolecules were found to exist in an associated state, forming supramolecular structures with an average hydrodynamic diameter of 46 nm due to intermolecular interactions. This self-assembly behavior highlights the potential for creating novel, ordered nanomaterials from isoindole-functionalized polymers.
Derivatives of this compound-1,3(2H)-dione are also utilized as foundational units in the synthesis of more complex supramolecular assemblies and polymers. mdpi.com For example, 4-amino-1H-isoindole-1,3(2H)-dione (4-Aminophthalimide) serves as a building block in the synthesis of polymers and supramolecular structures. The ability of the isoindole core to engage in specific, directional interactions, such as hydrogen bonding and π-π stacking, facilitates the formation of ordered, high-molecular-weight architectures.
Development of Fluorescent Probes and Dyes (e.g., Aggregation-Induced Emission Fluorophores, Phthalocyanines)
The this compound scaffold is a key component in many advanced fluorophores and dyes, prized for its contribution to their photophysical properties. Two prominent classes of such materials are those exhibiting aggregation-induced emission (AIE) and the macrocyclic pigments known as phthalocyanines.
Aggregation-Induced Emission (AIE) Fluorophores: A significant breakthrough has been the development of this compound derivatives that display AIE characteristics. These molecules are weakly fluorescent in dilute solutions but become highly emissive in an aggregated state or solid form. A novel strategy has been established to assemble single (Z)- or (E)-1H-isoindole derivatives through the selective activation of carbon–nitrogen triple bonds in a multicomponent reaction. rsc.org These AIE-active fluorophores show very low fluorescence quantum yields (ΦF) of 0.2–0.9% in solution but exhibit intense fluorescence with much higher quantum yields of up to 26.3% in solid films. rsc.org These unique photophysical properties make them excellent candidates for bio-imaging. For instance, they have been successfully used to specifically illuminate lipid droplets in living cells, showing bright fluorescence, low cytotoxicity, and superior photostability compared to commercially available dyes. rsc.org
Phthalocyanines and Fluorescent Probes: Phthalocyanines are large, aromatic macrocycles composed of four isoindole units linked by aza bridges, giving them intense coloration and unique electronic properties. nih.gov They are synthesized from phthalonitrile (B49051) or 1,3-diiminoisoindoline (B1677754) precursors. nih.gov Copper phthalocyanine (B1677752) (CuPc), for example, is a well-known blue pigment and has been incorporated into heterogeneous catalysts. nih.gov
Beyond these macrocycles, isoindole derivatives have been engineered into highly selective fluorescent probes for detecting various analytes. A rhodamine-coumarin hybrid sensor (Rh-C ) incorporating a spiro[isoindoline-1,9'-xanthen]-3-one structure was developed for the ratiometric sensing of Fe³⁺ and Cr³⁺ and the colorimetric sensing of Cu²⁺. mdpi.com Another rhodamine-based probe, RhPK , featuring a spiro[isoindoline-1,9'-xanthen]-3-one unit, was designed for the highly selective and sensitive detection of Fe³⁺ ions in living human cells, with a detection limit of 50 nM. nih.gov These probes often work via a fluorescence resonance energy transfer (FRET) mechanism or through analyte-induced structural changes, demonstrating the modularity of the isoindole scaffold in designing sophisticated molecular sensors. mdpi.com
Catalytic Applications
The structural rigidity and ability to coordinate with metal centers have made this compound derivatives valuable platforms in the field of catalysis. They are employed both as integral parts of catalyst-directing ligands and as the core structures in various catalytic systems.
Ligand Design for Organometallic Catalysis (e.g., Pincer Ligands)
Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, creating highly stable and reactive organometallic complexes. The isoindoline (B1297411) framework has been successfully used to create novel, chiral NNN-pincer ligands for asymmetric catalysis.
One prominent class is the 1,3-bis(2-pyridylimino)isoindolines (BPI) . These ligands can coordinate to a metal in either a neutral this compound form or, after deprotonation of the central pyrrole (B145914) NH group, as a monoanionic isoindolin-2-yl ligand. researchgate.net This proton-responsive behavior allows for fine-tuning of the electronic properties of the metal center. Chiral versions of BPI ligands have been synthesized and complexed with metals like iron and cobalt for use in enantioselective catalysis. nih.gov
Building on this success, a new class of chiral pincer ligands, the 1,3-bis(4,5-dihydrooxazol-2-ylimino)isoindolines , has been developed. rsc.org These ligands merge the established isoindoline core with the proven stereodirecting ability of oxazoline (B21484) rings. The synthesis of these enantiopure ligands and their complexation with palladium to form complexes like Pd((S,S)-6)(OAc) demonstrates their potential as catalysts for enantioselective transformations. rsc.org The modular nature of these isoindoline-based pincer systems allows for the rational design of catalysts with specific steric and electronic properties. nih.gov
Role of this compound Derivatives in Homogeneous and Heterogeneous Catalysis
Beyond their role in ligands, this compound derivatives are central to both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, rhodium and palladium complexes have been used to synthesize complex this compound-containing scaffolds. acs.orgnih.gov One notable example is a rhodium-catalyzed cascade reaction that enables the trifunctionalization of a nitrile moiety to construct fused this compound structures. acs.org This process allows for a significant increase in molecular complexity in a single step. Another key development is the palladium(0)-catalyzed enantioselective C-H functionalization to access chiral 1H-isoindoles that bear a quaternary stereocenter, a previously challenging synthetic target. nih.gov This method utilizes phosphordiamidite ligands to achieve high yields and excellent enantioselectivities. nih.gov
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. This compound derivatives have been incorporated into robust solid-supported catalysts. For instance, copper phthalocyanine (CuPc), a macrocycle built from four isoindole units, was immobilized on a magnetic mesoporous support (CoFe₂O₄/SBA-15). nih.gov This heterogeneous catalyst, CoFe₂O₄/SBA-15/CuPc@Gd , proved highly effective for the green synthesis of 5-substituted 1H-tetrazoles in water and for the selective oxidation of sulfides. Its magnetic nature allows for easy recovery using an external magnet. nih.gov
In another application, copper(I) complexes with 4,4'-dipyridyl were used as solid-phase heterogeneous catalysts for the Huisgen cycloaddition reaction between an azide-functionalized isoindole-1,3-dione, 2-[2-azido-ethyl]-isoindole-1,3-dione , and phenylacetylene. redalyc.org This approach simplifies product purification and allows for the regeneration and reuse of the catalyst. redalyc.org Additionally, a magnetic nanocatalyst, Fe₃O₄–GO–SO₃H , has been employed for the green synthesis of 1′H-spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives, showcasing the versatility of isoindoline structures in creating recyclable and efficient catalytic systems. mdpi.com
Utility as Versatile Building Blocks in Complex Organic Synthesis
The inherent reactivity and structural features of the this compound core render it a versatile building block for the synthesis of more intricate molecular structures. ontosight.ai Its derivatives, such as those of isoindole-1,3-dione, are widely employed as precursors and intermediates in the creation of complex organic molecules and novel pharmaceutical candidates. ontosight.ailookchem.com The utility of the isoindole scaffold stems from its ability to participate in a wide array of chemical transformations, including cycloaddition, condensation, and multicomponent reactions. ontosight.aiclockss.org
A significant application of this compound derivatives is in [3+2] cycloaddition reactions. For instance, propargyl-substituted dihydroisoindolin-1-ones can react with arylnitrile oxides in the presence of copper(I) or silver carbonate catalysts to produce novel 3,5-disubstituted isoxazoles with good yields. nih.gov Similarly, 1,3-dipolar cycloaddition of aryl azides to specific isoindole derivatives can regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.gov These cycloaddition strategies provide efficient pathways to complex heterocyclic systems that are of interest in drug discovery and materials science. nih.gov
Furthermore, this compound derivatives are key starting materials in multicomponent reactions, which allow for the assembly of complex products in a single step. A notable example involves a palladium-catalyzed multicomponent reaction that selectively activates carbon-nitrogen triple bonds to construct a library of (Z)- or (E)-1H-isoindole derivatives. researchgate.netnih.gov This method is highly efficient for creating structurally unique fluorophores. researchgate.netnih.gov The synthesis of 2-substituted this compound-1,3(2H)-dithiones from secondary benzothioamides and isothiocyanates further illustrates the utility of isoindoles in preparing more complex, biologically relevant molecules. clockss.org The reactivity of the imine nitrogen in 1H-isoindoles also allows for transformations like iodoamination, which provides a facile route to functionalized isoindole derivatives that can be further modified. clockss.org
| Reaction Type | Isoindole Precursor | Reactant(s) | Product Type | Significance |
| [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one | Arylnitrile oxides | 3,5-disubstituted isoxazoles | Synthesis of novel heterocyclic compounds. nih.gov |
| 1,3-Dipolar Cycloaddition | Ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | Aryl azides | 1,4-disubstituted 1,2,3-triazoles | Versatile strategy for drug discovery and materials chemistry. nih.gov |
| Multicomponent Reaction | 2-phenylacetonitriles, Isocyanides, Alkynes | Pd(OAc)₂, PPh₃, t-BuOK | (Z)- or (E)-1H-isoindole derivatives | Efficient, stereoselective access to unique AIE fluorophores. researchgate.netnih.gov |
| Condensation/Cyclization | Secondary benzothioamides | Isothiocyanates | 2-substituted this compound-1,3(2H)-dithiones | Preparation of molecules with potential biological activities (e.g., TNF-α inhibitory). clockss.org |
| Iodoamination | 2-vinylbenzylidenamines | Iodine | 3-aryl-1-iodomethyl-1H-isoindole | Construction of functionalized this compound derivatives for further synthesis. clockss.org |
Development of Chemical Probes for Molecular Recognition and Sensing
The unique photophysical properties of the isoindole scaffold have been harnessed to develop a new generation of chemical probes for molecular recognition and sensing. smolecule.com These probes are designed to detect specific analytes, such as metal ions and biomolecules, often through a measurable change in their fluorescence. rsc.org
A significant area of research is the development of isoindole-based fluorescent chemosensors. For example, an isoindole-imidazole containing a Schiff base was designed as a highly selective and sensitive "turn-on" fluorescent probe for zinc ions (Zn²⁺). mdpi.comnih.gov This probe exhibits a 19-fold enhancement in fluorescence intensity upon binding to Zn²⁺, with a low detection limit of 0.073 μM, which is well below the guidelines set by the World Health Organization. mdpi.com The mechanism involves a 1:1 binding stoichiometry between the sensor and the zinc ion. mdpi.comnih.gov
Isoindole derivatives have also been engineered as fluorescent probes for bioimaging. researchgate.net A palladium-catalyzed multicomponent reaction has been used to create a library of this compound derivatives that exhibit aggregation-induced emission (AIE). nih.gov These AIE fluorophores have proven to be effective and highly photostable reagents for live cell imaging, showing a specific ability to stain lipid droplets. researchgate.netnih.gov In another study, modified isoindolediones were developed as bright fluorescent probes for cell and tissue imaging, with some derivatives showing a high preference for staining mitochondria or cell membranes. researchgate.net The synthesis of push-pull isoindole fluorophores through Suzuki coupling and Knoevenagel reactions has also yielded dyes with AIE characteristics suitable for bioimaging applications. acs.org
The principle of molecular recognition using these probes relies on specific interactions between the isoindole derivative and the target analyte. mdpi.comacs.org These interactions, which can include coordination with metal ions or hydrophobic interactions with biomolecules, trigger a conformational or electronic change in the fluorophore, leading to a detectable optical signal. rsc.orgmdpi.com
| Probe Type | Target Analyte | Sensing Mechanism | Key Features & Applications |
| Fused Isoindole-Imidazole Schiff Base | Zinc (Zn²⁺) | Fluorescence "turn-on" | Highly selective and sensitive detection of Zn²⁺ in buffer/DMSO medium; detection limit of 0.073 μM. mdpi.comnih.gov |
| This compound AIE Fluorophores | Lipid Droplets | Aggregation-Induced Emission (AIE) | Excellent for live cell imaging, high photostability, specific staining of lipid droplets. researchgate.netnih.gov |
| Modified Isoindolediones | Mitochondria, Cell Membranes | Fluorescence Imaging | Bright probes for cell and tissue imaging with organelle-specific targeting capabilities. researchgate.net |
| Push-Pull Isoindole Dyes | General Bioimaging | Aggregation-Induced Emission (AIE) | Tunable absorption and emission properties, suitable for bioimaging and solid-state emission. acs.org |
Analytical Chemistry Derivatization for Detection and Quantification
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. researchgate.netmdpi.com The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is a classic and widely used derivatization method that forms highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole products. niscpr.res.inescholarship.orglibretexts.org This reaction is a cornerstone for the sensitive detection and quantification of amino acids, peptides, and primary amines in various complex matrices. escholarship.orgresearchgate.net
The OPA derivatization method is particularly valuable in conjunction with high-performance liquid chromatography (HPLC) and fluorescence detection (FLD). niscpr.res.innih.gov The process converts polar and often non-fluorescent primary amines into highly fluorescent isoindole derivatives, which significantly lowers their detection limits. niscpr.res.inresearchgate.net The reaction is rapid, proceeds under mild conditions, and can be fully automated using the pretreatment functions of modern HPLC autosamplers, which reduces manual labor and improves precision. niscpr.res.inchromatographyonline.com
The mechanism involves the initial reaction of OPA with the deprotonated primary amino group of the analyte, followed by the addition of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form the stable, fluorescent isoindole derivative. niscpr.res.inescholarship.org While the derivatives can have stability issues, automating the derivatization and injection steps ensures accurate and reproducible results. niscpr.res.in This method has been successfully applied to the quantitative analysis of up to 19 different amino acids in biological samples like blood plasma and in environmental samples like marine and continental aerosols. niscpr.res.innih.gov
The versatility of this derivatization reaction is further highlighted by its use in analyzing a range of primary and even secondary amines (after an additional step) in air samples. thermofisher.com The choice of thiol can also be adapted to introduce specific properties, such as chirality for the separation of enantiomers. mdpi-res.com
| Analyte Class | Derivatization Reagents | Analytical Technique | Purpose & Advantages |
| Amino Acids | o-Phthalaldehyde (OPA), 2-Mercaptoethanol (MCE) | HPLC with Fluorescence Detection | Forms highly fluorescent isoindole derivatives for sensitive quantification in plasma. niscpr.res.in |
| Primary Amines & Amino Acids | o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (MPA) | HPLC-FLD/MS | Fully automated, rapid, and accurate pre-column derivatization for high-throughput analysis. chromatographyonline.com |
| Glutathione (GSH) | o-Phthalaldehyde (OPA) | Paper-based Fluorimetry | Simple, fast, and selective quantification of GSH in nutritional supplements without interference from primary amines. mdpi.com |
| Aliphatic Amines | o-Phthalaldehyde (OPA), FMOC (for secondary amines) | HPLC with Fluorescence Detection | Automated pre-column derivatization for sensitive detection of toxic amines in air pollutants. thermofisher.com |
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies for 1H-Isoindoles
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1H-isoindoles, research is actively pursuing greener alternatives to traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Key innovations focus on the use of renewable resources, energy-efficient reaction conditions, and novel catalytic systems.
One promising approach involves the use of natural catalysts and unconventional energy sources. For instance, methodologies are being explored that utilize biodegradable and readily available catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to drive the synthesis of heterocyclic compounds. researchgate.net This combination can lead to good yields in shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis is another area of intense investigation, offering rapid and energy-efficient routes to complex molecules. jddhs.commdpi.com
Photocatalysis, particularly using organic dyes and visible light, is emerging as a powerful tool for sustainable synthesis. acs.org An efficient photoinduced phenolate (B1203915) organocatalytic methodology has been developed for the synthesis of isoindoloindolones, demonstrating a broad substrate scope with high yields. acs.org This method relies on a direct single-electron transfer pathway facilitated by an excited phenolate catalyst to N-iodobenzoyl indoles. acs.org
Furthermore, ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes at room temperature represents a significant advancement, producing 1H-isoindoles with the liberation of hydrogen gas as the only byproduct. researchgate.net These green methodologies not only reduce the environmental impact but also open up new avenues for the synthesis of novel 1H-isoindole derivatives.
| Green Synthetic Method | Key Features | Potential Advantages |
|---|---|---|
| Natural Catalysts (e.g., lemon peel powder) with Ultrasound | Utilizes a biodegradable catalyst and energy-efficient sonication. researchgate.net | Good yields, shorter reaction times, and reduced waste. researchgate.net |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid heating. jddhs.commdpi.com | Faster reactions, reduced energy consumption, and often higher yields. jddhs.commdpi.com |
| Photoinduced Organocatalysis | Uses visible light and an organic catalyst to initiate reactions. acs.org | High functional group tolerance and operates under mild conditions. acs.org |
| Ruthenium-Catalyzed Oxidant-Free Cyclization | Proceeds at room temperature without the need for an external oxidant. researchgate.net | High atom economy with H2 as the only byproduct. researchgate.net |
Exploration of Unconventional Reactivity and Novel Transformative Processes
The unique electronic structure of the this compound nucleus makes it a versatile building block for the construction of complex molecular architectures. Researchers are increasingly exploring its unconventional reactivity to develop novel transformative processes.
A significant area of focus is the palladium-catalyzed desymmetric C–H bond imidoylation, which allows for the intermolecular enantioselective synthesis of 1H-isoindoles containing quaternary stereogenic centers. researchgate.net In this process, α,α-diaryl tri- and difluoroethylated isocyanides serve as effective precursors to chiral 1H-isoindoles. researchgate.net The reaction demonstrates the utility of C–H activation strategies in accessing structurally diverse and stereochemically complex this compound derivatives. researchgate.net
The Diels-Alder reaction remains a cornerstone of isoindole chemistry, and its application with 1H-isoindoles continues to be a fruitful area of research. researchgate.net The ability of 1H-isoindoles to participate in [4+2]-cycloaddition reactions provides a powerful tool for the rapid construction of polycyclic systems. researchgate.net Furthermore, the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with maleimides has been shown to proceed through a complex rearrangement rather than a simple Michael addition, highlighting the nuanced reactivity of these systems. researchgate.net
The development of cascade reactions involving this compound intermediates is another exciting frontier. For example, an allene (B1206475) insertion cascade has been realized, providing rapid access to diverse C1-tethered bis-heterocyclic scaffolds in good yields and with high enantioselectivities. researchgate.net These novel transformations underscore the potential of this compound as a reactive intermediate for the efficient synthesis of complex molecules.
Advanced Computational Design and Prediction of this compound Chemical Behavior
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and its application to this compound chemistry is rapidly expanding. Advanced computational methods are being employed to design novel this compound derivatives with tailored properties and to predict their reactivity and spectroscopic characteristics.
Molecular docking and molecular dynamics simulations are being used to investigate the interactions of this compound derivatives with biological targets. nih.gov For example, in silico studies have been conducted to evaluate the inhibitory ability of new this compound-1,3(2H)-dione derivatives against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov These computational approaches can predict binding affinities and interaction modes, guiding the synthesis of more potent inhibitors. nih.gov
Quantum mechanical calculations, such as Density Functional Theory (DFT), are being used to elucidate reaction mechanisms and predict the outcomes of chemical transformations involving 1H-isoindoles. researchgate.net DFT calculations have been instrumental in supporting proposed reaction mechanisms for the ruthenium-catalyzed synthesis of 1H-isoindoles. researchgate.net Furthermore, computational methods are being used to predict the molecular weight and optimized geometry of chemical compounds, providing insights into their stability. mdpi.com
The use of computational chemistry to predict the electronic and photophysical properties of this compound-based systems is also a growing area of interest. nih.gov By employing methods like time-dependent DFT, researchers can calculate the absorption and emission spectra of novel chromophores, aiding in the design of new dyes and functional materials. nih.gov
| Computational Method | Application in this compound Chemistry | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding of this compound derivatives to biological targets. nih.govnih.gov | Identification of key interactions and prediction of inhibitory activity. nih.govnih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound-ligand complexes. nih.gov | Understanding conformational changes and binding stability over time. nih.gov |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting electronic properties. researchgate.net | Validation of proposed synthetic pathways and prediction of reactivity. researchgate.net |
| Quantum Chemistry | Studying molecular behavior in various chemical environments. spectroscopyonline.com | Accurate prediction of properties like pKa in aqueous solutions. spectroscopyonline.com |
Rational Design of Next-Generation this compound-Based Functional Materials
The unique photophysical and electronic properties of the this compound scaffold make it an attractive platform for the rational design of next-generation functional materials. By strategically modifying the core structure, researchers can fine-tune its properties for specific applications in areas such as organic electronics, sensing, and biomedicine.
The development of novel this compound-based fluorophores is a particularly active area of research. The condensation of primary amines with o-diacylbenzenes can lead to intensely colored pigments. nih.gov The resulting isoindole derivatives have shown promise as red to near-infrared fluorophores. nih.gov The rational design of these molecules, guided by computational predictions of their spectroscopic properties, can lead to the development of highly sensitive and stable fluorescent probes.
In the realm of medicinal chemistry, the this compound skeleton is considered a "propitious anticancer structural motif." nih.gov The rational design of this compound derivatives is being pursued to develop more potent and less toxic anticancer agents. nih.gov By understanding the structure-activity relationships, researchers can design molecules that selectively target cancer cells. For instance, isoindoline-1,3-dione derivatives have been investigated for their cyclooxygenase (COX) inhibitory activity, with some compounds showing greater inhibition of COX-2, an enzyme often overexpressed in tumors. nih.gov
The principles of rational design are also being applied to create functional materials with improved performance through a bottom-up approach. rsc.org For example, by studying the structure-activity relationships of individual particles, the synthesis of materials can be optimized to enrich the proportion of components with desired properties. rsc.org This approach can be applied to the development of this compound-based materials for applications in catalysis, sensing, and diagnostics.
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of 1H-isoindole derivatives?
- Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For enantioselective synthesis, Pd(0)-catalyzed C–H activation is a key strategy, with optimization focusing on ligand selection (e.g., chiral phosphine ligands), solvent polarity, and temperature (Table 1, ). For multicomponent reactions, sequential activation of carbon–nitrogen triple bonds in systems with nucleophilic/electrophilic sites is critical . Ensure reproducibility by documenting reaction conditions (e.g., stoichiometry, catalyst loading) and characterizing intermediates via NMR (e.g., monitoring tautomerization between 1H- and 2H-isoindole forms ).
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR) when characterizing this compound tautomers?
- Answer : Tautomerism between 1H- and 2H-isoindole can lead to split peaks or unexpected shifts. To resolve contradictions:
- Perform variable-temperature NMR to track dynamic interconversion .
- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).
- Validate purity via HPLC or GC-MS to rule out byproduct interference .
- Report all observed peaks, even minor ones, and provide justification for assigned structures in supplementary materials .
Q. What are the best practices for reporting synthetic yields and reproducibility in this compound studies?
- Answer :
- Include detailed experimental protocols in the main text or supplementary information, specifying equipment (e.g., glovebox use for air-sensitive reactions) and purification methods (e.g., column chromatography gradients) .
- Report yields as averages of at least three independent trials, with standard deviations.
- For known compounds, cite prior literature methods; for new derivatives, provide elemental analysis, HRMS, and spectroscopic validation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the aggregation-induced emission (AIE) properties of this compound derivatives?
- Answer :
- Experimental Design : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/donating groups) and assess AIE via fluorescence spectroscopy in mixed solvent systems (e.g., water/THF). Monitor emission intensity changes as a function of aggregation state .
- Data Analysis : Quantify quantum yields, lifetime measurements, and Stokes shifts. Use dynamic light scattering (DLS) to correlate particle size with emission behavior.
- Contradiction Management : If AIE is absent, re-evaluate molecular packing via X-ray crystallography or computational modeling to identify steric/electronic barriers to restricted intramolecular rotation .
Q. What strategies are effective for resolving contradictions in catalytic efficiency across different this compound synthesis methods?
- Answer :
- Comparative Analysis : Systematically test catalysts (e.g., Pd(0) vs. Co-porphyrin ) under identical conditions (solvent, temperature, substrate scope).
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify rate-limiting steps.
- Error Mitigation : Account for catalyst deactivation (e.g., ligand oxidation) via in situ monitoring (UV-Vis, NMR) .
- Reporting Standards : Clearly define "catalytic efficiency" (e.g., turnover number, enantiomeric excess) and provide raw data in supplementary files .
Q. How should researchers approach the enantioselective synthesis of 1H-isoindoles with quaternary stereogenic centers?
- Answer :
- Ligand Optimization : Screen chiral ligands (e.g., BINAP, SPRIX) to enhance stereocontrol. Use high-throughput experimentation to accelerate ligand-substrate matching .
- Steric and Electronic Tuning : Introduce bulky substituents near the reaction site to favor one transition state. Validate via X-ray crystallography of intermediates.
- Data Validation : Confirm enantiopurity via chiral HPLC or optical rotation. Cross-validate with computational models (e.g., DFT for transition state analysis) .
Q. What methodologies are recommended for analyzing conflicting data in this compound biological activity studies?
- Answer :
- Dose-Response Curves : Perform triplicate assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (e.g., DMSO vehicle).
- Statistical Rigor : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
- Meta-Analysis : Compare results with prior studies, considering variables like cell line differences or assay protocols. Use systematic reviews to identify consensus or knowledge gaps .
Guidelines for Data Reporting and Reproducibility
- Structural Characterization : Always include -NMR, -NMR, HRMS, and elemental analysis. For tautomers, provide variable-temperature NMR spectra .
- Catalytic Systems : Detail catalyst preparation, activation steps, and handling protocols (e.g., inert atmosphere) .
- Ethical Standards : Disclose conflicts of interest and adhere to institutional guidelines for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
